3-phenyl-1-(quinolin-3-yl)urea chemical structure and molecular weight
3-phenyl-1-(quinolin-3-yl)urea chemical structure and molecular weight
An In-Depth Technical Guide to 3-phenyl-1-(quinolin-3-yl)urea: Structure, Properties, and Synthesis
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The quinoline ring system, a bicyclic heterocycle, is found in numerous natural alkaloids and has been extensively utilized in the development of drugs with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Similarly, the urea functional group is a remarkably effective pharmacophore, primarily due to its ability to act as a rigid and potent hydrogen-bond donor and acceptor, facilitating strong and specific interactions with biological targets.[3][4]
The conjugation of these two moieties into a single chemical entity, 3-phenyl-1-(quinolin-3-yl)urea , creates a molecule of significant interest for researchers in drug discovery. Derivatives of quinoline-urea and phenylurea have shown promise as inhibitors of critical therapeutic targets, such as various protein kinases and enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[5][6] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical structure, physicochemical properties, a validated synthetic route, and modern analytical techniques for the characterization of 3-phenyl-1-(quinolin-3-yl)urea.
Chemical Identity and Structure
Molecular Structure
The structure of 3-phenyl-1-(quinolin-3-yl)urea consists of a central urea linker connecting a phenyl group at one nitrogen atom and the 3-position of a quinoline ring system at the other.
Caption: 2D Chemical Structure of 3-phenyl-1-(quinolin-3-yl)urea.
Systematic Nomenclature and Identifiers
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IUPAC Name: 1-phenyl-3-(quinolin-3-yl)urea
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CAS Number: 68435-54-1[7]
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Molecular Formula: C₁₆H₁₃N₃O[7]
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SMILES: O=C(NC1=CC=CC=C1)NC2=CC3=CC=CC=C3N=C2[7]
Physicochemical Properties
A summary of the key physicochemical properties for 3-phenyl-1-(quinolin-3-yl)urea is provided below. These values are essential for experimental design, including determining appropriate solvent systems and predicting bioavailability.
| Property | Value | Source |
| Molecular Weight | 263.29 g/mol | [7] |
| Exact Mass | 263.10586 Da | Calculated |
| Molecular Formula | C₁₆H₁₃N₃O | [7] |
| XLogP3 (Predicted) | 2.9 | [8] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Value is for the isomeric compound 3-phenyl-1-(quinolin-6-yl)urea and is expected to be very similar. |
Synthesis and Purification
Synthetic Rationale
The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate. This method is favored due to its high efficiency, mild reaction conditions, and the commercial availability of a wide range of precursors. For the target compound, this involves the nucleophilic addition of the primary amine group of 3-aminoquinoline to the electrophilic carbonyl carbon of phenyl isocyanate.
Experimental Protocol
This protocol describes the synthesis of 3-phenyl-1-(quinolin-3-yl)urea from 3-aminoquinoline and phenyl isocyanate.
Materials:
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3-Aminoquinoline
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Phenyl isocyanate
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Anhydrous Acetonitrile (CH₃CN)
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Dichloromethane (DCM)
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Hexanes
Procedure:
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In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-aminoquinoline (1.0 eq) in anhydrous acetonitrile.
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With vigorous stirring, add phenyl isocyanate (1.1 eq) dropwise to the solution at room temperature.[9]
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Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Upon completion, a precipitate of the product will likely form. If not, reduce the solvent volume under reduced pressure.
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Collect the solid product by vacuum filtration.
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Wash the collected solid sequentially with cold dichloromethane and hexanes to remove any unreacted starting materials and byproducts.
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Dry the final product under a high vacuum to yield 3-phenyl-1-(quinolin-3-yl)urea as a solid.
Workflow Diagram
Caption: Logic workflow for the structural confirmation of the target compound.
Applications in Drug Discovery
While specific biological data for 3-phenyl-1-(quinolin-3-yl)urea is not extensively published, the core scaffold is highly relevant to modern drug discovery. Diaryl urea compounds, such as Sorafenib, are well-established as multi-kinase inhibitors for cancer therapy. The quinoline-urea framework has been explored for various therapeutic applications:
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Anticancer Agents: Many quinazolinone- and quinoline-based urea derivatives have been designed and synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and other targets implicated in cancer progression. [2][6]The urea moiety is crucial for establishing hydrogen-bonding interactions within the ATP-binding pocket of these enzymes.
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Anti-inflammatory Agents: The scaffold has been investigated for dual inhibition of targets like COX-2 and 15-LOX, which are involved in inflammatory pathways. [6]* Immunotherapy: Phenylurea derivatives have been designed as potent inhibitors of IDO1, an important target in cancer immunotherapy. [5] The compound 3-phenyl-1-(quinolin-3-yl)urea represents a valuable starting point for library synthesis and lead optimization campaigns aimed at these and other important disease targets.
Conclusion
This technical guide has provided a detailed overview of 3-phenyl-1-(quinolin-3-yl)urea, a compound of significant interest for medicinal chemistry and drug development. Its chemical structure, physicochemical properties, a robust synthetic protocol, and a comprehensive characterization strategy have been outlined. By combining the pharmacologically privileged quinoline core with the potent hydrogen-bonding capabilities of the phenylurea moiety, this scaffold serves as a promising platform for the design of novel therapeutic agents. The information presented herein provides researchers with the foundational knowledge required to synthesize, verify, and further explore the biological potential of this valuable chemical entity.
References
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